Pralsetinib

RET inhibitor kinase selectivity off-target toxicity

Pralsetinib (BLU-667) is a next-generation selective RET inhibitor with IC50 values of 0.3–0.4 nM for wild-type, fusion, and gatekeeper mutant RET. Unlike multi-kinase inhibitors (cabozantinib, vandetanib), pralsetinib minimizes off-target VEGFR-2 toxicity. Its well-characterized ABCB1/ABCG2 efflux-limited brain penetration differentiates it from selpercatinib, making it ideal for systemic RET-driven tumor models without CNS metastasis. Ideal for in vitro kinase selectivity profiling and in vivo oncology studies. Verify RET-dependency with confidence. Request a quote today.

Molecular Formula C27H32FN9O2
Molecular Weight 533.6 g/mol
CAS No. 2097132-94-8
Cat. No. B15543395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePralsetinib
CAS2097132-94-8
Molecular FormulaC27H32FN9O2
Molecular Weight533.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1
InChIKeyGBLBJPZSROAGMF-SIYOEGHHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pralsetinib (CAS 2097132-94-8): A Selective RET Tyrosine Kinase Inhibitor for Targeted Oncology Procurement


Pralsetinib, also known as BLU-667 and marketed as Gavreto, is an orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) that selectively targets the rearranged during transfection (RET) proto-oncogene [1]. It was developed by Blueprint Medicines to address the limitations of earlier multi-kinase inhibitors, which often exhibited substantial off-target toxicities [2]. Pralsetinib potently inhibits wild-type RET (IC50: 0.3-0.4 nM) as well as oncogenic RET fusions (e.g., CCDC6-RET) and activating mutations (e.g., V804L, V804M, M918T) . Clinically, the ARROW study (NCT03037385) has demonstrated robust and durable responses in patients with RET-altered non-small cell lung cancer (NSCLC) and thyroid cancers, supporting its FDA approval for these indications [3].

Why Pralsetinib Cannot Be Simply Substituted by Other RET-Targeting Agents


In-class substitution of pralsetinib with other RET-active compounds—particularly older multi-kinase inhibitors or even other selective RET inhibitors—is not straightforward. Pralsetinib is a next-generation selective RET inhibitor, distinct from multi-kinase inhibitors like cabozantinib and vandetanib, which exhibit limited RET selectivity and significant off-target toxicity (primarily VEGFR-2-related) that compromises clinical utility [1]. While pralsetinib shares a selective RET mechanism with selpercatinib, the two drugs are not identical. They have distinct chemical structures and pharmacokinetic profiles that influence their central nervous system (CNS) penetration and susceptibility to resistance mutations [2]. Preclinical data show that pralsetinib's brain penetration is substantially limited by ABCB1 and ABCG2 efflux transporters, a feature that differentiates it from selpercatinib and has implications for treating or preventing brain metastases [3]. Therefore, compound selection must be guided by specific, quantitative evidence of these differential characteristics.

Pralsetinib Procurement: A Quantitative Evidence Guide for Scientific Selection


Pralsetinib Exhibits Superior Selectivity for RET Compared to Multi-Kinase Inhibitors

Pralsetinib was engineered for high RET selectivity to minimize off-target toxicities associated with multi-kinase inhibitors. In a large kinome panel of 371 kinases, pralsetinib demonstrated greater than 100-fold selectivity for RET over 96% of the kinases tested . Critically, it showed 88-fold selectivity over VEGFR-2, a key driver of the dose-limiting hypertension seen with older, less selective RET inhibitors . In a separate cross-study analysis using a 256-kinase panel, pralsetinib at 17 nM inhibited far fewer kinases than selpercatinib at 22 nM, indicating a potentially cleaner kinome profile [1].

RET inhibitor kinase selectivity off-target toxicity

Pralsetinib Demonstrates 8- to 28-Fold Greater Potency Against Wild-Type RET Than Multi-Kinase Inhibitors

In head-to-head biochemical assays, pralsetinib exhibited significantly greater potency against wild-type RET kinase compared to the multi-kinase inhibitors cabozantinib, vandetanib, and RXDX-105 [1]. This enhanced potency at the molecular target is critical for achieving effective target inhibition at clinically achievable drug concentrations.

RET inhibitor potency IC50

Pralsetinib Maintains Potent Activity Against Key RET Gatekeeper Mutations

A critical advantage of pralsetinib over earlier agents is its ability to potently inhibit the common RET gatekeeper mutations V804L and V804M. These mutations confer resistance to multi-kinase inhibitors [1]. Pralsetinib was specifically designed to bind RET in a manner that avoids steric hindrance from these mutations, maintaining an IC50 of 0.3-0.4 nM, equivalent to its potency against wild-type RET [1].

RET mutation gatekeeper V804L V804M

Pralsetinib Exhibits High Clinical Activity in RET Fusion-Positive NSCLC, with an Objective Response Rate of 78% in Treatment-Naive Patients

The registrational Phase I/II ARROW trial provides robust clinical evidence for pralsetinib's efficacy. In patients with advanced RET fusion-positive NSCLC, the confirmed objective response rate (ORR) as assessed by independent central review was 78% (95% CI: 69-86) in the treatment-naive cohort (n=116) [1]. This compares favorably to the modest ORRs of 20-30% historically observed with multi-kinase inhibitors in this population [2].

NSCLC RET fusion clinical trial objective response rate

Pralsetinib's Brain Penetration is Limited by ABCB1 and ABCG2 Efflux Transporters, Differentiating its CNS Profile

Preclinical studies reveal that pralsetinib is a substrate for the ABCB1 (P-glycoprotein) and ABCG2 (BCRP) efflux transporters, which actively pump it out of the brain. In Abcb1a/1b;Abcg2 knockout mice, brain penetration of pralsetinib was increased 23-fold compared to wild-type mice [1]. This contrasts with data for selpercatinib, which has shown robust and durable intracranial efficacy in patients with brain metastases [2] and may have superior CNS penetration [3]. While pralsetinib does cross the blood-brain barrier to some extent [4], its active efflux is a key differentiating feature that may influence its utility in preventing or treating CNS disease.

CNS penetration blood-brain barrier efflux transporters pharmacokinetics

Recommended Application Scenarios for Pralsetinib Based on Differentiated Evidence


In Vitro Studies of RET Signaling and Gatekeeper Mutant Resistance

Pralsetinib is ideal for in vitro experiments requiring potent and selective inhibition of wild-type RET, RET fusions (e.g., CCDC6-RET, KIF5B-RET), and gatekeeper mutants (V804L, V804M). Its low nanomolar IC50 and high kinome selectivity make it a superior tool compound compared to multi-kinase inhibitors like cabozantinib and vandetanib, which have off-target effects that can confound results [1].

Preclinical In Vivo Models of RET-Driven Tumors Without CNS Metastasis Focus

For preclinical in vivo studies of RET-dependent tumor growth in subcutaneous or orthotopic models (excluding brain), pralsetinib is an excellent choice. The ARROW trial's high objective response rate in patients with systemic disease validates its on-target efficacy. Its predictable pharmacokinetics and well-characterized transporter-mediated efflux [2] allow for robust study design. For studies specifically evaluating or targeting brain metastases, selpercatinib may be a more appropriate comparator or alternative due to its greater CNS penetration [3].

Clinical Biomarker Validation and Patient Stratification

Pralsetinib is a key reagent for validating the oncogenic role of RET fusions and mutations in patient-derived models (e.g., PDX, organoids). Its high selectivity and potency [1] against these alterations make it a definitive tool for establishing RET-dependency. Researchers can use pralsetinib to stratify RET-altered tumors and predict response to RET-targeted therapy, as demonstrated by the robust clinical activity observed in the ARROW study across multiple tumor types harboring RET fusions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pralsetinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.